L-Lactic Acid

Metabolism Enantioselectivity Hepatic clearance

L-Lactic acid [(S)-2-hydroxypropionic acid, CAS 79-33-4] is the levorotatory optical isomer of lactic acid, a chiral α-hydroxy acid produced endogenously in human metabolism as the terminal product of anaerobic glycolysis. Unlike its D‑counterpart, L‑lactic acid serves as the substrate for L‑lactate dehydrogenase and is the enantiomer that mammalian systems are enzymatically equipped to metabolise.

Molecular Formula C3H6O3
Molecular Weight 90.08 g/mol
CAS No. 79-33-4
Cat. No. B1674915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lactic Acid
CAS79-33-4
Synonyms2 Hydroxypropanoic Acid
2 Hydroxypropionic Acid
2-Hydroxypropanoic Acid
2-Hydroxypropionic Acid
Ammonium Lactate
D Lactic Acid
D-Lactic Acid
L Lactic Acid
L-Lactic Acid
Lactate
Lactate, Ammonium
Lactic Acid
Propanoic Acid, 2-Hydroxy-, (2R)-
Propanoic Acid, 2-Hydroxy-, (2S)-
Sarcolactic Acid
Molecular FormulaC3H6O3
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O
InChIInChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1
InChIKeyJVTAAEKCZFNVCJ-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Lactic Acid (CAS 79-33-4): Procurement-Grade Overview of the Physiologically Dominant Enantiomer


L-Lactic acid [(S)-2-hydroxypropionic acid, CAS 79-33-4] is the levorotatory optical isomer of lactic acid, a chiral α-hydroxy acid produced endogenously in human metabolism as the terminal product of anaerobic glycolysis [1]. Unlike its D‑counterpart, L‑lactic acid serves as the substrate for L‑lactate dehydrogenase and is the enantiomer that mammalian systems are enzymatically equipped to metabolise [1]. This stereochemical identity underpins its preferential selection in food, pharmaceutical, and biomedical polymer applications where metabolic compatibility, safety, and reproducible performance are non‑negotiable [2].

Why L-Lactic Acid Cannot Be Freely Substituted by D- or DL-Lactic Acid in Scientific and Industrial Use


Lactic acid enantiomers exhibit profoundly divergent biological handling. Mammalian L‑lactate dehydrogenase is stereospecific for the L‑isomer; D‑lactate is metabolised four‑fold more slowly and its accumulation is associated with acidosis, particularly in vulnerable populations such as neonates [1]. Consequently, regulatory authorities explicitly prohibit D‑ and DL‑lactic acid in infant foods, while L‑lactic acid is recognised as GRAS [1]. In polymer chemistry, the enantiomeric purity of the monomer dictates crystallinity, degradation rate, and mechanical integrity of the resulting polylactide [2]. Substituting the racemate for the enantiopure monomer therefore compromises both safety and functional performance.

Quantitative Differentiation of L-Lactic Acid Against Its Closest Isomeric Analogs


Hepatic Lactate Isomer Utilisation: 2–3‑Fold Preference for L‑Lactate over D‑Lactate in Mammalian Liver

In ex vivo rat liver slice incubations, L(+)-lactate was utilised 2‑ to 3‑fold more extensively than D(–)-lactate, whereas fasted sheep liver slices utilised the L‑isomer but virtually no D‑lactate [1]. This stereoselective metabolism reflects the absolute specificity of mammalian L‑lactate dehydrogenase and means that D‑lactic acid cannot serve as a metabolic fuel in the same way.

Metabolism Enantioselectivity Hepatic clearance

In Vivo Glycogen Conversion: L‑Lactate Converts to Glycogen at 40–95% vs. Negligible Conversion for D‑Lactate

Three hours after oral or subcutaneous administration (1700 mg/kg) in rats, 40–95 % of absorbed L(+)-lactate was converted to liver glycogen, whereas practically no glycogen was formed from the D(–)-isomer. D‑Lactate produced the highest blood lactate levels, and 30 % of the absorbed dose was excreted unchanged in urine [1].

Glycogen synthesis Isomer fate In vivo metabolism

Taste Recognition Threshold: L‑Lactic Acid Is Twice as Sour as D‑Lactic Acid

In a controlled sensory study using 46 % ethanol as matrix, the recognition threshold for sour taste was 98.19 mg/L for L‑lactic acid versus 194.18 mg/L for D‑lactic acid, meaning L‑lactic acid was perceived at roughly half the concentration required for the D‑isomer [1]. Both enantiomers exhibited taste activity values (TAVs) > 1 in baijiu samples, but the lower threshold of the L‑form makes it a more potent acidulant.

Flavor chemistry Sensory science Enantiomer perception

HIV Virucidal Potency: L‑Lactic Acid Is 17‑Fold More Active Than D‑Lactic Acid

In TZM‑bl reporter cell assays, L‑lactic acid at 0.3 % (w/w) was 17‑fold more potent than D‑lactic acid at inactivating HIV‑1 Ba‑L. Complete inactivation of multiple HIV‑1 subtypes and HIV‑2 was achieved with ≥ 0.4 % (w/w) L‑lactic acid [1]. The virucidal activity was pH‑dependent and abrogated at neutral pH, confirming that the protonated acid form—not the lactate anion—mediates the effect.

Antiviral Microbicide Enantiomer bioactivity

Polylactide Degradation Lifetime: PLLA > 24 Months vs. PDLLA 12–16 Months

Tabulated degradation data for biomedical polyesters show that poly(L‑lactic acid) (PLLA) requires > 24 months for complete degradation, whereas the racemic poly(D,L‑lactic acid) (PDLLA) degrades in 12–16 months [1]. The slower degradation of PLLA is attributable to its semi‑crystalline morphology, which restricts water penetration and chain scission.

Biodegradable polymers Implant lifetime Polymer degradation

Pharmacopoeial Enantiomeric Purity Specification: S‑Enantiomer ≥ 95 %

Pharmaceutical‑grade L‑lactic acid conforming to Ph. Eur. and BP monographs mandates a minimum S‑enantiomer content of 95 % of the total lactic acid assay (which itself is 88.0–92.0 %) . This specification directly limits D‑isomer contamination to ≤ 5 % of the C₃H₆O₃ content, ensuring the material is suitable for parenteral and oral pharmaceutical formulations.

Quality control Chiral purity Pharmaceutical specification

Evidence‑Backed Application Scenarios for L‑Lactic Acid


Long‑Term Bioresorbable Implants and Tissue Engineering Scaffolds

The > 24‑month degradation lifetime of poly(L‑lactide) (PLLA) relative to 12–16 months for PDLLA [1] makes PLLA the polymer of choice for orthopaedic fixation devices, cardiovascular stents, and load‑bearing scaffolds that must maintain mechanical integrity over extended periods. Procurement of high‑enantiopurity L‑lactic acid monomer ensures the semi‑crystalline morphology required for this durability.

Infant and Clinical Nutrition Products

Because D‑lactic acid is metabolised four‑fold more slowly and poses acidosis risk, the WHO/FAO explicitly advises that neither D‑ nor DL‑lactic acid should be used in foods for infants [2]. Only L‑lactic acid, which enters normal glycogen synthesis pathways at 40–95 % conversion [2], is acceptable, making pharmacopoeial‑grade L‑lactic acid (≥ 95 % S‑enantiomer ) the sole compliant choice for infant formula and clinical nutrition manufacturers.

Topical Microbicide and Vaginal Health Formulations

L‑Lactic acid’s 17‑fold higher HIV‑inactivating potency compared with D‑lactic acid [3] positions it as a superior active ingredient in vaginal gels, rings, and films designed for HIV prevention. Formulators seeking to maximise virucidal efficacy at minimal acid concentration should specify enantiopure L‑lactic acid rather than the racemic mixture typically produced by vaginal lactobacilli.

Precision Food and Beverage Acidulation

With a sour taste recognition threshold of 98.19 mg/L—half that of D‑lactic acid (194.18 mg/L) [4]—L‑lactic acid enables beverage and confectionery manufacturers to achieve target acidity with lower inclusion rates, reducing label burden and ingredient cost while maintaining sensory impact. This potency advantage is directly attributable to the stereochemistry of the L‑enantiomer.

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